molecular formula C11H14O B6276039 rac-2-[(1R,2S)-2-phenylcyclopropyl]ethan-1-ol, trans CAS No. 176019-58-2

rac-2-[(1R,2S)-2-phenylcyclopropyl]ethan-1-ol, trans

Cat. No.: B6276039
CAS No.: 176019-58-2
M. Wt: 162.2
InChI Key:
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Description

rac-2-[(1R,2S)-2-phenylcyclopropyl]ethan-1-ol, trans: is a chiral compound with a cyclopropyl ring and a phenyl group attached to an ethan-1-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-2-[(1R,2S)-2-phenylcyclopropyl]ethan-1-ol, trans typically involves the cyclopropanation of a suitable precursor, followed by reduction and functional group transformations. One common method includes the following steps:

    Cyclopropanation: A precursor such as styrene is subjected to cyclopropanation using a reagent like diazomethane or a metal-catalyzed reaction to form the cyclopropyl ring.

    Reduction: The resulting cyclopropyl compound is then reduced using a reducing agent such as lithium aluminum hydride (LiAlH4) to introduce the ethan-1-ol group.

    Purification: The final product is purified using techniques like column chromatography to obtain the desired racemic mixture.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

rac-2-[(1R,2S)-2-phenylcyclopropyl]ethan-1-ol, trans undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be further reduced to form different alcohols or hydrocarbons using reducing agents like sodium borohydride (NaBH4) or hydrogenation.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols, hydrocarbons

    Substitution: Halides, other substituted derivatives

Scientific Research Applications

rac-2-[(1R,2S)-2-phenylcyclopropyl]ethan-1-ol, trans has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-2-[(1R,2S)-2-phenylcyclopropyl]ethan-1-ol, trans involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, and other cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • rac-2-[(1R,2S)-2-phenylcyclopropyl]acetaldehyde, trans
  • rac-2-[(1R,2S)-2-phenylcyclopropyl]acetic acid, trans
  • rac-(1R,2S)-2-phenylcycloheptan-1-ol

Uniqueness

rac-2-[(1R,2S)-2-phenylcyclopropyl]ethan-1-ol, trans is unique due to its specific combination of a cyclopropyl ring and a phenyl group attached to an ethan-1-ol backbone. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

176019-58-2

Molecular Formula

C11H14O

Molecular Weight

162.2

Purity

95

Origin of Product

United States

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